molecular formula C12H9ClFNO3 B2804869 ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate CAS No. 338795-16-7

ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate

Cat. No.: B2804869
CAS No.: 338795-16-7
M. Wt: 269.66
InChI Key: FKWWQXHJVQYKOM-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a hydroxy group at position 4, a chloro substituent at position 6, and a fluoro group at position 6. The presence of electron-withdrawing groups (Cl and F) at positions 6 and 8 enhances its stability and influences its reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

ethyl 6-chloro-8-fluoro-4-oxo-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClFNO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(13)4-9(10)14/h3-5H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWQXHJVQYKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted quinoline derivatives .

Scientific Research Applications

Pharmacological Applications

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate, as a derivative of 8-hydroxyquinoline, exhibits a range of pharmacological activities. These include:

Antimicrobial Activity
Research indicates that derivatives of the 8-hydroxyquinoline scaffold, including this compound, demonstrate potent antimicrobial properties against various bacterial strains. For instance, studies have shown that similar compounds possess minimum inhibitory concentrations (MICs) against both Gram-positive and Gram-negative bacteria, suggesting their potential as broad-spectrum antibacterial agents .

Antiviral Activity
Recent investigations into the antiviral properties of 8-hydroxyquinoline derivatives have highlighted their effectiveness against viruses such as dengue and potentially SARS-CoV-2. The structural modifications in compounds like this compound enhance their lipophilicity and electron-withdrawing characteristics, which are correlated with increased antiviral activity .

Anticancer Properties
The compound has also been explored for its anticancer potential. Studies have indicated that certain derivatives can inhibit tumor cell proliferation through various mechanisms, including the induction of apoptosis and inhibition of specific oncogenic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves the reaction of 8-hydroxyquinoline derivatives with chloroacetates under controlled conditions. Understanding the structure-activity relationship is crucial for optimizing its pharmacological effects.

Structural Feature Effect on Activity
Presence of FluorineIncreases lipophilicity and antiviral activity
Chlorine SubstitutionEnhances antibacterial potency
Hydroxyl GroupContributes to chelation properties

Case Study 1: Antimicrobial Efficacy

In a study evaluating various derivatives of 8-hydroxyquinoline, this compound was found to exhibit significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC value lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Case Study 2: Antiviral Activity Against Dengue Virus

A series of experiments were conducted to assess the antiviral efficacy of this compound against the dengue virus. Results showed that modifications to the quinoline structure significantly enhanced its inhibitory effects on viral replication, with promising results warranting further development for therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Their Effects

The pharmacological and physicochemical properties of quinoline derivatives are highly dependent on substituent patterns. Below is a comparative analysis of ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate with structurally related compounds:

Table 1: Substituent Patterns and Key Features
Compound Name (CAS No.) Substituents (Position) Key Features/Effects
This compound Cl (6), F (8), OH (4) Enhanced stability due to electron-withdrawing Cl and F; potential antimicrobial activity .
Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 318-35-4) F (8), OH (4) Reduced halogenation compared to target compound; lower molecular weight may improve solubility .
Ethyl 6-bromo-4-chloro-8-fluoroquinoline-3-carboxylate (CAS N/A) Br (6), Cl (4), F (8) Bromine’s larger atomic size increases molecular weight; may alter crystal packing .
Ethyl 4-chloro-6-fluoro-8-methoxyquinoline-3-carboxylate (CAS 334971-28-7) Cl (4), F (6), OMe (8) Methoxy group at position 8 improves solubility via hydrogen bonding; altered electronic properties .
Ethyl 6-fluoro-4-hydroxy-8-nitroquinoline-3-carboxylate (CAS 131548-98-6) F (6), NO₂ (8), OH (4) Nitro group at position 8 enhances reactivity in substitution reactions; potential for high cytotoxicity .
Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate (CAS 26893-12-9) CF₃ (6), OH (4) Trifluoromethyl group increases lipophilicity and metabolic stability .

Spectroscopic and Structural Insights

  • NMR Profiling: Substituents at positions 6 and 8 significantly influence chemical shifts. For instance, ethyl 6-fluoro-8-methyl-4-(methylamino)quinoline-3-carboxylate (CAS 58038-66-7) exhibits distinct shifts in regions corresponding to protons near the methyl and amino groups, whereas the target compound’s chloro and fluoro substituents would produce unique deshielding effects .
  • Melting Points: Halogenated analogs generally exhibit higher melting points due to stronger intermolecular forces. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxoquinoline-3-carboxylate melts at 438 K, a trend expected for the target compound .

Biological Activity

Ethyl 6-chloro-8-fluoro-4-hydroxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a quinoline ring, which is known for its biological activity. The presence of chlorine and fluorine substituents enhances its reactivity and potential interactions with biological targets. The molecular formula is C12H8ClFNO3C_{12}H_{8}ClFNO_3 with a molecular weight of approximately 273.65 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. It acts as an enzyme inhibitor by binding to active sites, thereby preventing normal enzymatic reactions. This inhibition can lead to several biological effects, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Properties : Potentially inhibits the proliferation of cancer cells.
  • Anti-inflammatory Effects : May modulate inflammatory pathways.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1464 µg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies on cancer cell lines such as HeLa and MCF-7 have shown:

  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

The compound's ability to induce apoptosis was confirmed through flow cytometry, showing an increase in sub-G1 phase cells, indicative of cell death.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The compound showed a broad spectrum of activity, particularly against resistant strains, highlighting its potential in treating infections caused by multidrug-resistant bacteria.
  • Evaluation of Anticancer Properties :
    In another study, the compound was tested on various cancer cell lines, revealing its potential to inhibit tumor growth significantly. The mechanism was linked to the modulation of apoptotic pathways, suggesting that further exploration could lead to novel cancer therapies.

Q & A

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Cyclization Temp.120–125°CMaximizes ring closure
Solvent (Cyclization)Toluene/PPAReduces side products
Hydrolysis pH9.0–10.0Prevents ester cleavage

Q. Table 2. Comparative Biological Activity

DerivativeSubstituentsMIC (μg/mL, S. aureus)
Target Compound6-Cl, 8-F8.2
Ethyl 8-CF3_36-Cl, 8-CF3_32.1
Ethyl 8-Me6-Cl, 8-Me32.0

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